molecular formula C13H28OS B1580661 Dodecyl methyl sulfoxide CAS No. 3079-30-9

Dodecyl methyl sulfoxide

Cat. No. B1580661
CAS RN: 3079-30-9
M. Wt: 232.43 g/mol
InChI Key: CJPDBKNETSCHCH-UHFFFAOYSA-N
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Description

Dodecyl methyl sulfoxide is a chemical compound with the empirical formula C13H28OS . It has a molecular weight of 232.43 . It is a solid substance with a melting point of 59-63 °C .


Synthesis Analysis

Dodecyl methyl sulfoxide can be synthesized via the oxidation of dodecyl methyl sulfide with sodium periodate . This process is part of a broader category of reactions known as Swern oxidations .


Molecular Structure Analysis

The molecular structure of Dodecyl methyl sulfoxide is represented by the SMILES string CCCCCCCCCCCSC(=O) . The InChI key for this compound is CJPDBKNETSCHCH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Dodecyl methyl sulfoxide can be used as a substitute for dimethyl sulfoxide in Swern oxidation of primary allylic and benzylic alcohols to the corresponding aldehydes and secondary alcohols to the corresponding ketones .


Physical And Chemical Properties Analysis

Dodecyl methyl sulfoxide is a solid substance with a melting point of 59-63 °C . It has an empirical formula of C13H28OS and a molecular weight of 232.43 .

Scientific Research Applications

Production Methods and Economic Viability

Dodecyl methyl sulfoxide is produced via a two-step method involving thioether synthesis and oxidation, which is considered reasonable and economical. This method focuses on key issues such as the synthesis of dodecyl methyl sulfide using 1-dodecanethiol and the oxidation and catalysis systems required to synthesize dodecyl methyl sulfoxide. The applications of dodecyl methyl sulfoxide in organic synthesis and the medical field are also explored, highlighting its diverse uses (Ruan Jian-bin, 2013).

Odorless Sulfur Reagents in Chemical Reactions

Dodecyl methyl sulfoxide is developed as an odorless substitute for foul-smelling compounds like ethanethiol and benzyl mercaptan. Its applications include dealkylation, thiol exchange reactions, reductive ozonolysis, Corey-Kim oxidation, Swern oxidation, hydroboration, and reduction. This odorless nature facilitates easier purification of reaction products and contributes positively to environmental and economic considerations (K. Nishide & M. Node, 2004, 2005).

Green Chemistry in Oxidation Reactions

A method is described for the mild oxidation of sulfides to sulfoxides using hydrogen peroxide and dodecyl hydrogen sulfate. This metal-free, organic solvent-free approach shows high chemoselectivity and is considered green, especially for solid sulfoxides which can be isolated efficiently (H. Firouzabadi et al., 2006).

Application in Analytical Chemistry

The use of dodecyl polyglucoside, which contains dodecyl methyl sulfoxide, in analytical chemistry is explored. This method offers advantages like high linearity, precision, and recovery, adding to its convenience and speed in analysis (Wen Yao-yao, 2012).

Influence on Hemostasis

Research on enantiomerically pure sulfoxide and its influence on hemostasis is conducted. The study finds that the sulfoxide compound inhibits platelet activation and the catalytic activity of phospholipid surfaces, which are involved in the formation of coagulation clotting factor complexes. This suggests potential applications in antithrombotic drug development (L. Nikitina et al., 2018).

Safety And Hazards

Dodecyl methyl sulfoxide is classified as a combustible solid . It does not have a flash point . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this substance . It should not be released into drains .

Future Directions

Dodecyl methyl sulfoxide has potential applications in the field of organic synthesis . Its use as a substitute for dimethyl sulfoxide in Swern oxidation opens up new possibilities for the synthesis of various organic compounds .

properties

IUPAC Name

1-methylsulfinyldodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28OS/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPDBKNETSCHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952994
Record name 1-(Methanesulfinyl)dodecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl methyl sulfoxide

CAS RN

3079-30-9
Record name Dodecyl methyl sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3079-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylsulphinyl)dodecane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Methanesulfinyl)dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methylsulphinyl)dodecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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